tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate

Catalog No.
S6628238
CAS No.
1221341-46-3
M.F
C15H22ClNO2
M. Wt
283.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-met...

CAS Number

1221341-46-3

Product Name

tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate

IUPAC Name

tert-butyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H22ClNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-7-5-6-8-13(12)16/h5-8,11,17H,9-10H2,1-4H3

InChI Key

CWYPZUPXNJKXHY-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C

Canonical SMILES

CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C

Tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate is a synthetic organic compound characterized by its unique structure and properties. With the molecular formula C15H22ClNO2C_{15}H_{22}ClNO_2 and a molecular weight of 283.79 g/mol, this compound features a tert-butyl group attached to a 3-amino-2-methylpropanoate backbone, with a 2-chlorophenylmethyl substituent. This structure imparts significant biological activity and potential applications in medicinal chemistry and organic synthesis .

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .

The biological activity of tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate is notable, particularly in its potential therapeutic effects. It has been investigated for its interactions with enzymes and receptors, which may lead to various pharmacological effects. The compound's structure suggests that it could act as an inhibitor or modulator in biological pathways, making it a candidate for further research in drug development .

The synthesis of tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves several steps:

  • Formation of the Amino Acid: The starting material is often an amino acid derivative, which is modified to introduce the chlorophenylmethyl group.
  • Esterification: The amino acid is then reacted with tert-butyl alcohol in the presence of an acid catalyst under reflux conditions to form the ester.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield .

Tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biochemical Research: The compound is used in studies involving enzyme interactions and metabolic pathways.
  • Material Science: It may also find applications in developing new materials or agricultural chemicals due to its unique properties .

Research into the interaction of tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate with various biological targets has revealed its potential as a modulator of enzymatic activity. Studies indicate that it can bind to specific receptors, influencing their function and potentially leading to therapeutic effects. Further investigation into these interactions is necessary to fully understand its mechanism of action and therapeutic potential .

Several compounds share structural similarities with tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate, including:

  • Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate: Similar in structure but differs by having a methyl group instead of a tert-butyl group, affecting solubility and reactivity.
  • tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate: Contains a fluorine atom instead of chlorine, potentially altering biological activity.
  • tert-Butyl (2S)-2-amino-3-(2-chlorophenyl)propanoate: A related compound that may exhibit different pharmacological properties due to variations in the side chain.

These comparisons highlight the uniqueness of tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate in terms of its specific substituents and resulting biological activities, making it an interesting subject for further research in medicinal chemistry .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.1339066 g/mol

Monoisotopic Mass

283.1339066 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-23

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